molecular formula C26H29N5O5 B1208156 2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide

2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide

Cat. No. B1208156
M. Wt: 491.5 g/mol
InChI Key: XTLVJEYOBABROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

  • A study by Roman (2013) demonstrated the use of similar ketonic Mannich base compounds as starting materials for diverse alkylation and ring closure reactions, contributing to the generation of a structurally varied compound library (Roman, 2013).

Application in Synthesizing Pyridine Derivatives

  • Katritzky et al. (1997) discussed the use of benzotriazolyl-containing acetic acid derivatives in the efficient and regioselective synthesis of previously difficult-to-attain 3-unsubstituted pyridine derivatives, showcasing the potential of such compounds in organic synthesis (Katritzky et al., 1997).

Antimicrobial Activity

  • Fahim and Ismael (2019) explored the antimicrobial properties of related acetamide derivatives, highlighting the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Applications in Crystal Structure and Biological Activity

  • A study by Hu Jingqian et al. (2016) on a similar compound elaborated on its synthesis, crystal structure characterization, and moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Role in Synthesizing Benzothiazole Derivatives

  • Yu et al. (2014) discussed the synthesis of novel benzothiazole derivatives, indicating the importance of similar compounds in the creation of new chemical entities with potential applications (Yu et al., 2014).

pKa Determination of Derivatives

  • Duran and Canbaz (2013) focused on determining the acidity constants of similar acetamide derivatives, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Duran & Canbaz, 2013).

Anticancer Activity

  • The anticancer activity of similar compounds was evaluated by Havrylyuk et al. (2010), demonstrating the potential therapeutic applications of these compounds in cancer treatment (Havrylyuk et al., 2010).

properties

Product Name

2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

2-[[2-(benzotriazol-1-yl)acetyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C26H29N5O5/c1-17(2)31(24(32)16-30-22-10-6-5-9-21(22)28-29-30)25(26(33)27-15-19-8-7-13-36-19)20-14-18(34-3)11-12-23(20)35-4/h5-14,17,25H,15-16H2,1-4H3,(H,27,33)

InChI Key

XTLVJEYOBABROX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C1=C(C=CC(=C1)OC)OC)C(=O)NCC2=CC=CO2)C(=O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide
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2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide
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2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide
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2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide
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2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide
Reactant of Route 6
2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide

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